1-Iodo-3-methylcyclohexane
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Overview
Description
1-Iodo-3-methylcyclohexane is a chemical compound with the molecular formula C7H13I . It has an average mass of 224.083 Da and a monoisotopic mass of 224.006180 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexane ring with a methyl group (CH3) attached to one carbon and an iodine atom attached to a different carbon . The InChI code for this compound is 1S/C7H13I/c1-6-3-2-4-7(8)5-6/h6-7H,2-5H2,1H3 .Chemical Reactions Analysis
This compound, being an alkyl halide, can undergo various types of reactions. For instance, when treated with a strong base, it can undergo elimination reactions to form alkenes . The exact products can depend on the conditions and the base used .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 202.1±9.0 °C at 760 mmHg, and a vapor pressure of 0.4±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 42.0±3.0 kJ/mol and a flash point of 77.6±13.1 °C . The compound is a liquid at room temperature .Scientific Research Applications
Molecular Structure and Conformation
One study focused on the molecular structure and conformational properties of 1-methyl-1-silacyclohexane, determined through gas electron diffraction and low-temperature NMR, alongside quantum chemical calculations. This research provides insights into the preferred conformations of substituted cyclohexanes, which is relevant for understanding the behavior of 1-Iodo-3-methylcyclohexane in various chemical contexts (Arnason et al., 2002).
Kinetic Modeling and Combustion
Another study on the pyrolysis and combustion of methylcyclohexane, the simplest alkylated cyclohexane, contributes to the understanding of combustion chemistry crucial for developing kinetic models of larger cycloalkanes and practical fuels. Such research is indirectly related to the reactivity and applications of iodinated cyclohexanes in energy and fuel science (Wang et al., 2014).
Reaction Mechanisms and Catalysis
Research into the reaction mechanisms of cyclohexyl radicals, including studies on iodocyclohexane, sheds light on the electron-transfer processes and transmetalation reactions. This is crucial for understanding the reactivity of this compound in various organic synthesis contexts and its potential applications in developing new catalytic methods (Bertz et al., 1991).
Surface Science Studies
Investigations into the hydrogenation and dehydrogenation of cyclohexane on nickel surfaces provide foundational knowledge relevant to the catalytic transformations of cyclic hydrocarbons, including iodinated derivatives. Understanding these processes is essential for applications in catalysis and materials science (Tjandra & Zaera, 1996).
Mechanism of Action
Mode of Action
Haloalkanes, including 1-Iodo-3-methylcyclohexane, can undergo dehydrohalogenation, a type of elimination reaction . In this process, a hydrogen halide molecule is removed from the haloalkane, resulting in the formation of an alkene . The reaction is facilitated by a base, such as alcoholic KOH .
Biochemical Pathways
The dehydrohalogenation of haloalkanes, including this compound, can lead to the formation of alkenes . Alkenes are unsaturated hydrocarbons that play a crucial role in various biochemical pathways, including lipid metabolism and the synthesis of other organic compounds .
Pharmacokinetics
Like other haloalkanes, it is likely to be absorbed through the gastrointestinal tract or respiratory system, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The primary result of the action of this compound is the formation of an alkene through the process of dehydrohalogenation . This transformation can have various molecular and cellular effects, depending on the specific alkene formed and its subsequent interactions with biological targets .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature and pH can affect the rate of the dehydrohalogenation reaction . Additionally, the presence of other substances, such as bases or solvents, can also influence the reaction .
Safety and Hazards
properties
IUPAC Name |
1-iodo-3-methylcyclohexane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13I/c1-6-3-2-4-7(8)5-6/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUIJUNLTMQRAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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